Methyl 4-fluorocinnamate
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Overview
Description
Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where the hydrogen atom on the para position of the benzene ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with methanol. This compound is predominantly found in the trans configuration and is used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluorocinnamate can be synthesized through the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Heck reaction, where 4-fluorobenzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds via a coupling mechanism to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the esterification of 4-fluorocinnamic acid using methanol and an acid catalyst. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorocinnamic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-fluorocinnamyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 4-fluorocinnamic acid.
Reduction: 4-fluorocinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its fluorine atom can be used to introduce fluorine into other compounds, which can alter their chemical and physical properties.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-fluorocinnamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, in enzyme inhibition studies, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Methyl 4-fluorocinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 4-hydroxycinnamate: Contains a hydroxyl group instead of a fluorine atom, which can affect its reactivity and interactions with biological molecules.
Methyl 4-chlorocinnamate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAEKOZRUMTB-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is a cost-effective method for synthesizing Methyl 4-fluorocinnamate?
A1: The research highlights a cost-efficient method for synthesizing this compound using strongly acidic cationic exchange resin as a catalyst for the esterification of 4-fluorocinnamic acid and methanol []. This method resulted in a 97.5% yield of this compound, confirmed by melting point, IR, and 1H NMR analysis []. The use of the resin also offers advantages such as reduced equipment corrosion and suitability for large-scale production [].
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